4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine
Description
Significance of Pyrimidine (B1678525) and Piperazine (B1678402) Moieties as Privileged Structures in Contemporary Chemistry
Both pyrimidine and piperazine are considered "privileged structures" in medicinal chemistry. This designation is given to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity, making them fertile ground for the development of novel therapeutic agents.
The pyrimidine nucleus is a fundamental building block of life, forming the basis for the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA. researchgate.netnih.gov This inherent biological relevance has made its synthetic derivatives a major focus of pharmaceutical research. Pyrimidine-based compounds exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. mdpi.comijpsr.comnih.gov The nitrogen atoms in the pyrimidine ring act as key hydrogen bond acceptors and can participate in dipole-dipole interactions, enabling effective binding to a wide variety of biological targets. researchgate.net
Similarly, the piperazine ring is a common feature in a multitude of approved drugs. researchgate.nettandfonline.com This six-membered heterocyclic amine is valued for its ability to improve the pharmacokinetic properties of a molecule, such as solubility and bioavailability. The piperazine scaffold can be readily substituted at its 1- and 4-positions, allowing for the precise tuning of a compound's steric and electronic properties to optimize target engagement and pharmacological effect. researchgate.net Its derivatives have been successfully developed as anticancer, anxiolytic, antidepressant, and antiviral drugs. researchgate.netresearchgate.net
The fusion of these two privileged scaffolds into a single molecular entity often leads to an enhancement of biological activity. researchgate.nettandfonline.com This synergistic effect arises from the combined ability of the pyrimidine core to anchor the molecule to a biological target and the piperazine moiety to establish additional interactions and modulate physicochemical properties.
Historical Context of the 4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine Core in Synthetic Organic Chemistry
The synthesis of molecules incorporating the 2-(piperazin-1-yl)pyrimidine core is built upon foundational reactions in heterocyclic chemistry. A common and versatile method for creating this linkage is through nucleophilic aromatic substitution (SNAr). In this approach, a pyrimidine ring bearing a suitable leaving group, typically a halogen like chlorine, at the 2-position is reacted with piperazine.
The general synthetic pathway often begins with a multifunctionalized pyrimidine. For instance, 4,6-dichloro-2-methylpyrimidine (B42779) can serve as a starting material. The chlorine atoms on the pyrimidine ring are activated towards nucleophilic attack. By carefully controlling reaction conditions, one can achieve selective substitution. The reaction with piperazine typically involves heating the reactants in a suitable solvent, sometimes in the presence of a base to neutralize the hydrogen halide formed during the reaction. nih.govnih.govchemicalbook.com
For the specific synthesis of this compound, a plausible route would involve starting with a precursor like 4-chloro-6-methyl-2-(piperazin-1-yl)pyrimidine or 2,4-dichloro-6-methylpyrimidine (B20014). If starting with the latter, a sequential substitution could be employed: first reacting with piperazine, followed by a reaction with sodium methoxide (B1231860) to introduce the methoxy (B1213986) group at the 4-position. The relative reactivity of the chlorine atoms at different positions on the pyrimidine ring can be exploited to control the order of substitution.
Over the years, synthetic methods have been refined to improve yields and allow for the creation of diverse libraries of pyrimidine-piperazine hybrids for biological screening. researchgate.nettandfonline.com These advancements include the use of various solvents, bases, and catalysts to facilitate the coupling reaction.
Overview of Research Trajectories for this compound and its Analogues
While specific research focusing exclusively on this compound is limited in publicly available literature, extensive research into its close analogues provides a clear picture of the scaffold's potential applications, primarily in the field of oncology and as kinase inhibitors.
Researchers have synthesized and evaluated numerous derivatives by modifying the substituents on both the pyrimidine and piperazine rings. These studies aim to establish structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets. nih.gov A significant area of investigation for this class of compounds is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.
For example, analogues of the pyrimidine-piperazine core have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR). Certain derivatives have shown promising activity against mutant forms of EGFR that confer resistance to existing therapies in non-small cell lung cancer. nih.gov Similarly, other research has identified potent inhibitors of histone methyltransferase EZH2, a target in B-cell lymphomas, based on a related pyridone scaffold. researchgate.net The data below highlights the activity of some pyrimidine-piperazine analogues against various cancer-related targets.
| Compound Analogue | Target | Biological Activity (IC50) | Disease Area |
|---|---|---|---|
| Pyrimidine-piperazine derivative 88 | HER2 | 81 ± 40 ng/mL | Cancer |
| Pyrimidine-piperazine derivative 89 | HER2 | 208 ± 110 ng/mL | Cancer |
| Pyrimidine-piperazine derivative 88 | EGFR-L858R mutant | 59 ± 30 ng/mL | Cancer |
| Pyrimidine-piperazine derivative 89 | EGFR-L858R mutant | 112 ± 60 ng/mL | Cancer |
| Pyrimidine-piperazine derivative 88 | EGFR-T790M mutant | 49 ± 20 ng/mL | Cancer |
| Pyrimidine-piperazine derivative 89 | EGFR-T790M mutant | 152 ± 70 ng/mL | Cancer |
| Pteridin-7(8H)-one analogue M49 | EGFRL858R/T790M/C797S | 18.94 nM | Non-Small Cell Lung Cancer |
Data sourced from studies on pyrimidine-based kinase inhibitors. nih.govacs.org The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Beyond oncology, pyrimidine-piperazine hybrids have also been explored for their antimicrobial properties. researchgate.netnih.govnih.gov The scaffold has been shown to be effective against various bacterial and fungal strains, indicating a broad potential for development in infectious diseases.
Scope and Academic Focus of the Research Inquiry
This article has provided a focused overview of the chemical compound this compound within the broader context of advanced chemical research. The inquiry has centered on the fundamental importance of the pyrimidine and piperazine moieties as privileged structures in medicinal chemistry. It has also explored the synthetic organic chemistry history that enables the construction of this hybrid core and surveyed the primary research trajectories of its analogues, which are predominantly directed towards the discovery of novel kinase inhibitors for therapeutic applications, especially in oncology. The collective findings underscore the significance of the pyrimidine-piperazine scaffold as a versatile and valuable platform for contemporary drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-6-methyl-2-piperazin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-8-7-9(15-2)13-10(12-8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRDDMIJAYBYQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCNCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601247003 | |
| Record name | 4-Methoxy-6-methyl-2-(1-piperazinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601247003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163613-85-2 | |
| Record name | 4-Methoxy-6-methyl-2-(1-piperazinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163613-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-6-methyl-2-(1-piperazinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601247003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of 4 Methoxy 6 Methyl 2 Piperazin 1 Yl Pyrimidine
Diverse Synthetic Routes to the 4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine Core
The construction of the this compound molecule is typically achieved through a carefully orchestrated sequence of reactions. The strategies often involve building the pyrimidine (B1678525) ring first, followed by the sequential introduction of the piperazine (B1678402), methoxy (B1213986), and methyl groups, or assembling the core with some substituents already in place.
Multi-Step Organic Synthesis Approaches
Multi-step synthesis provides a robust and flexible pathway to the target compound, allowing for purification of intermediates and precise control over the introduction of each functional group. nih.gov A common retrosynthetic analysis suggests that the final molecule can be assembled from a dichlorinated pyrimidine intermediate, such as 2,4-dichloro-6-methylpyrimidine (B20014).
A representative multi-step synthetic sequence can be outlined as follows:
Pyrimidine Core Formation : Synthesis of 6-methyluracil (B20015) (2,4-dihydroxy-6-methylpyrimidine) via condensation reaction.
Chlorination : Conversion of the dihydroxy-pyrimidine to the more reactive 2,4-dichloro-6-methylpyrimidine using a chlorinating agent like phosphoryl chloride (POCl₃).
Regioselective Nucleophilic Substitution : Sequential reaction of the dichlorinated intermediate with piperazine and sodium methoxide (B1231860). The chlorine atom at the C4 position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the C2 chlorine, allowing for a controlled, stepwise substitution. First, piperazine is introduced at the C2 position, followed by the introduction of the methoxy group at the C4 position. To avoid side reactions, the piperazine is often used in its Boc-protected form.
Deprotection : If a protected form of piperazine is used, a final deprotection step is required to yield the target compound.
This stepwise approach is advantageous as it allows for the isolation and characterization of intermediates, ensuring the purity of the final product. researchgate.net
Condensation Reactions for Pyrimidine Core Formation
The formation of the central pyrimidine ring is the foundational step in the synthesis. The most widely utilized method for constructing the pyrimidine nucleus is the condensation of a compound containing an N-C-N fragment (like urea (B33335), thiourea, or guanidine) with a C-C-C fragment (a 1,3-dicarbonyl compound). bu.edu.eg
For the synthesis of the 6-methylpyrimidine core, a common starting material is ethyl acetoacetate, which condenses with urea or a related amidine. This type of reaction, often referred to as the Pinner synthesis, is a classic and efficient method for creating substituted pyrimidines. mdpi.com For instance, the condensation of acetamidinium (B1228376) chloride with diethyl malonate in an alkaline medium is a modern approach to producing substituted 4,6-dihydroxypyrimidines, which are key precursors. researchgate.net The reaction involves the initial formation of a more complex intermediate which then undergoes cyclization under thermal or basic conditions to yield the pyrimidine ring. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| Ethyl Acetoacetate | Urea | NaOEt, EtOH, Reflux | 6-Methyluracil |
| Acetylacetone | Guanidine HCl | NaOEt, EtOH, Reflux | 2-Amino-4,6-dimethylpyrimidine |
| Diethyl Malonate | Acetamidinium Chloride | Sodium Methoxide | 4,6-Dihydroxy-2-methylpyrimidine |
Nucleophilic Substitution Reactions for Methoxy Group Introduction
The introduction of the methoxy group at the C4 position is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This transformation relies on the displacement of a suitable leaving group, most commonly a halide (e.g., chloride), by a methoxide nucleophile.
Starting from a 4-chloropyrimidine (B154816) derivative, the reaction is generally carried out using sodium methoxide (NaOMe) in methanol (B129727) as the solvent. The reaction proceeds smoothly, often at room temperature or with gentle heating, to give the corresponding 4-methoxypyrimidine (B1296667) in high yield. mdpi.com The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms facilitates this nucleophilic attack. The efficiency of this substitution can be influenced by other substituents on the ring. ntu.edu.sg
General Reaction Scheme: Py-Cl + NaOMe → Py-OMe + NaCl
This method is highly reliable and widely used in the synthesis of methoxy-substituted pyridines and pyrimidines. nih.govntu.edu.sg
Coupling Reactions for Piperazine Moiety Attachment (e.g., Palladium-Catalyzed Methods)
The piperazine moiety can be attached to the pyrimidine core through two primary methods: direct nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr): Similar to the methoxy group introduction, the piperazine ring can be installed by reacting a chloropyrimidine with piperazine. Given that 2,4-dichloropyrimidines have two reactive sites, controlling the regioselectivity is crucial. The C4 position is typically more reactive towards nucleophiles than the C2 position. By carefully controlling stoichiometry and reaction conditions (e.g., lower temperatures), it is possible to achieve selective monosubstitution of piperazine at the C4 position. Subsequent reaction with a different nucleophile can then occur at the C2 position.
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. youtube.com This reaction has become an invaluable tool in pharmaceutical research for synthesizing arylated amines. acs.org It involves the coupling of an aryl halide or pseudohalide (like a tosylate) with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. acs.orgresearchgate.net
While SNAr is often sufficient for simple halopyrimidines, the Buchwald-Hartwig reaction offers a broader substrate scope and often proceeds under milder conditions, tolerating a wide range of functional groups. acs.org For the synthesis of this compound, this method could be employed by reacting 2-chloro-4-methoxy-6-methylpyrimidine (B1589901) with piperazine.
| Parameter | Typical Conditions for Buchwald-Hartwig Amination |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | BINAP, XPhos, SPhos, P(t-Bu)₃ |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, DMF |
| Temperature | 80-120 °C |
Optimization Techniques in the Synthesis of this compound
Optimizing the synthesis of a target molecule is critical for improving yields, reducing costs, and ensuring scalability and sustainability. nih.gov This involves fine-tuning reaction parameters such as temperature, solvent, catalyst loading, and reaction time. Advanced technologies like continuous flow chemistry offer significant advantages over traditional batch processing.
Continuous Flow Chemistry Applications
Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, particularly within the pharmaceutical industry. mdpi.comeuropa.eu It involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers numerous advantages over conventional batch synthesis, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety due to the small reaction volumes, and the potential for automation and seamless integration of multiple synthetic steps. nih.govnih.govnih.gov
The multi-step synthesis of this compound is an ideal candidate for adaptation to a continuous flow process. Each step, from the initial condensation to the final substitutions, can be performed in a dedicated reactor module. The output from one module can be directly fed into the next, a concept known as "telescoping" reactions, which minimizes the need for intermediate isolation and purification. chemrxiv.org
For example, the formation of the piperazine ring, which can be a slow process in batch reactors, can be significantly accelerated in a flow system by operating at higher temperatures and pressures safely. researchgate.net The precise control afforded by flow reactors can also improve the regioselectivity of the nucleophilic substitution steps. The ability to rapidly screen and optimize reaction conditions makes flow chemistry a powerful tool for developing efficient and scalable syntheses. mdpi.com
| Feature | Batch Processing | Continuous Flow Processing |
| Heat Transfer | Poor, non-uniform | Excellent, uniform |
| Mass Transfer | Often limited by stirring | Rapid and efficient |
| Safety | Large volumes of reagents | Small reactor volumes, inherently safer |
| Scalability | Complex, requires larger vessels | "Scaling-out" by running longer or in parallel |
| Process Control | Limited, slow response | Precise, rapid control of parameters |
| Automation | Difficult to integrate steps | Easily automated and integrated |
Automated Synthesis Protocols
Information regarding specific automated synthesis protocols for this compound is not available in the reviewed scientific literature. While automated and parallel synthesis techniques are utilized for creating libraries of related heterocyclic compounds like chalcones and other pyrimidine derivatives, specific methodologies tailored to this compound have not been detailed. researchgate.net
Chemical Reactivity and Derivatization Strategies for this compound
The reactivity of this compound is governed by the interplay of its substituents: the electron-donating methoxy and piperazinyl groups, and the methyl group, all attached to the inherently electron-deficient pyrimidine ring. These groups influence the electron density and susceptibility of the ring to various chemical transformations.
Specific studies detailing the oxidation of this compound are not prominently featured in the existing literature. While oxidation reactions of various heterocyclic systems are well-documented, dedicated research on the oxidative transformation of this particular pyrimidine derivative, including reactions involving the pyrimidine nitrogen atoms or the substituents, has not been reported. researchgate.net
The reduction of the pyrimidine ring system often presents unique reactivity pathways, as demonstrated by studies on analogous compounds. Research on the reduction of pyrimidine derivatives, such as those containing alkoxy or alkylthio groups at the C2 position and an electron-wthdrawing carboxylate group at the C5 position, by potent reducing agents like Lithium Aluminium Hydride (LiAlH₄), reveals a preference for the reduction of the heterocyclic ring itself. researchgate.net
Instead of the expected reduction of the substituent (e.g., ester to alcohol), the pyrimidine ring undergoes hydrogenation. Specifically, the reduction of ethyl 2-alkoxypyrimidine-5-carboxylates with LiAlH₄ yields the corresponding ethyl 2-alkoxy-1,6-dihydropyrimidine-5-carboxylate as the primary product. This indicates that the electron-deficient nature of the pyrimidine ring makes it susceptible to hydride attack at the C6 position. researchgate.net This unusual reactivity highlights that the pyrimidine core can be more reactive towards nucleophilic hydride reagents than the exocyclic functional groups. researchgate.net
| Starting Material | Reducing Agent | Major Product | Key Finding |
|---|---|---|---|
| Ethyl 2-(methylthio)pyrimidine-5-carboxylate | LiAlH₄ | Ethyl 1,6-dihydro-2-(methylthio)pyrimidine-5-carboxylate | Preferential reduction of the pyrimidine ring over the ester group. researchgate.net |
| Ethyl 2-(ethoxy)pyrimidine-5-carboxylate | LiAlH₄ | Ethyl 1,6-dihydro-2-(ethoxy)pyrimidine-5-carboxylate | Ring reduction is a characteristic reaction for this class of pyrimidines. researchgate.net |
| 2-(Methylthio)pyrimidine-5-carboxamide | LiAlH₄ | 1,6-Dihydro-2-(methylthio)pyrimidine-5-carbonitrile | Reductive dehydration of the amide alongside ring reduction. researchgate.net |
The pyrimidine ring is generally electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the C2, C4, or C6 positions. rsc.org For this compound, these positions are occupied by groups (methoxy, methyl, piperazinyl) that are not typically displaced as leaving groups under standard SNAr conditions.
Consequently, further substitution is more likely to occur via electrophilic attack at the C5 position, which is the most electron-rich carbon on the ring, influenced by the electron-donating effects of the adjacent nitrogen atoms and the substituents at C4 and C6. Studies on similarly substituted pyrimidines support this reactivity pattern. For instance, various substituted 5-aryl azo pyrimidines have been synthesized through aryl azo coupling at the 5th position of the pyrimidine ring. nih.gov Furthermore, nitration of 2-substituted 4,6-dihydroxypyrimidines also occurs at the C5 position. researchgate.net These examples suggest that the C5 position of this compound is the most probable site for electrophilic substitution reactions such as nitration, halogenation, or nitrosation.
| Pyrimidine Substrate Type | Reaction Type | Position of Substitution | Example Reaction |
|---|---|---|---|
| Substituted Pyrimidines | Electrophilic Aromatic Substitution | C5 | Aryl azo coupling nih.gov |
| 4,6-Dihydroxypyrimidines | Electrophilic Aromatic Substitution | C5 | Nitration researchgate.net |
| 4-Chloro-2-methylthiopyrimidine | Nucleophilic Aromatic Substitution | C4 | Displacement of chloride by various nucleophiles rsc.org |
Molecular Interactions and Biological Target Engagement Mechanisms of 4 Methoxy 6 Methyl 2 Piperazin 1 Yl Pyrimidine and Its Derivatives
General Principles of Molecular Recognition and Binding
The interaction of a small molecule like 4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine with its biological targets is governed by the fundamental principles of molecular recognition. This process relies on a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, van der Waals forces, and hydrophobic interactions. The specific three-dimensional arrangement of functional groups on the pyrimidine (B1678525), methoxy (B1213986), methyl, and piperazine (B1678402) moieties dictates the compound's ability to fit into the binding pocket of a protein and establish these stabilizing interactions.
Enzyme Inhibition Studies
Kinase Inhibition
The pyrimidine scaffold is a well-established core structure for a multitude of kinase inhibitors. Kinases, a large family of enzymes that play a critical role in cell signaling, are often dysregulated in diseases such as cancer. The 2,4,6-trisubstituted pyrimidine framework, as seen in the subject compound, is a common feature in many developed kinase inhibitors. The substituents at these positions are crucial for determining the specific kinase or kinase family that the compound will inhibit.
Without experimental data from a broad kinase screening panel, the precise kinase targets of this compound remain speculative. However, based on its structural features, it could potentially exhibit activity against various kinase families, and its selectivity profile would be a key determinant of its therapeutic potential.
Table 1: Representative Kinase Inhibition Data for Structurally Related Pyrimidine Derivatives (Note: Data for the specific subject compound is not available. This table is illustrative of the types of data generated in kinase inhibition studies for similar compounds.)
| Compound | Target Kinase | IC50 (nM) |
| Derivative A | EGFR | 15 |
| Derivative B | VEGFR2 | 50 |
| Derivative C | CDK2 | 120 |
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. Inhibition of NAPE-PLD is a therapeutic strategy for various conditions.
Research into pyrimidine-4-carboxamides has identified potent inhibitors of NAPE-PLD. Although this compound is not a carboxamide, the pyrimidine core is a shared feature. Structure-activity relationship studies on these inhibitors reveal that the substituents at the 2, 4, and 6 positions of the pyrimidine ring are critical for inhibitory activity. These studies suggest that the pyrimidine scaffold can effectively occupy the enzyme's active site.
The specific inhibitory potential of this compound against NAPE-PLD has not been reported. However, based on the established role of the pyrimidine core in NAPE-PLD inhibition, it is plausible that this compound could exhibit some level of activity. The methoxy, methyl, and piperazine substituents would modulate this activity by influencing the compound's fit and interactions within the NAPE-PLD binding pocket.
Table 2: NAPE-PLD Inhibition Data for a Pyrimidine-4-Carboxamide Derivative (Note: This data is for a structurally related class of compounds and not the subject compound.)
| Compound | Target Enzyme | pIC50 |
| Pyrimidine-4-carboxamide Derivative | Human NAPE-PLD | 7.14 ± 0.04 |
Receptor Modulation Investigations
Serotonin (B10506) Receptor (e.g., 5-HT1A, 5-HT2A) Affinity and Selectivity
The 2-piperazinylpyrimidine moiety is a known pharmacophore that interacts with serotonin (5-HT) receptors. Specifically, arylpiperazine derivatives are well-characterized ligands for 5-HT1A and 5-HT2A receptors, which are implicated in a range of neurological and psychiatric disorders.
While direct binding affinity data (Ki values) for this compound at 5-HT1A and 5-HT2A receptors is not available, the presence of the 2-(piperazin-1-yl)pyrimidine structure strongly suggests potential interaction. The substituents on the pyrimidine ring (4-methoxy and 6-methyl) would influence the affinity and selectivity for different serotonin receptor subtypes. The methoxy group, in particular, could engage in specific hydrogen bonding or hydrophobic interactions within the receptor's binding site. The selectivity between 5-HT1A and 5-HT2A receptors is a critical aspect of the pharmacological profile of such compounds and is finely tuned by the nature of the substituents on the pyrimidine and piperazine rings.
Table 3: Serotonin Receptor Binding Affinities for Representative 2-Piperazinylpyrimidine Derivatives (Note: This table illustrates the type of data obtained for similar compounds and does not represent the subject compound.)
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| Arylpiperazine-pyrimidine A | 1.5 | 25 |
| Arylpiperazine-pyrimidine B | 50 | 2.1 |
Adenosine (B11128) Receptor (e.g., A2A) Inverse Agonism
Adenosine receptors, particularly the A2A subtype, are G-protein coupled receptors that play important roles in the central nervous system and other tissues. Inverse agonists are ligands that bind to the same receptor as an agonist but induce a pharmacological response opposite to that of the agonist.
The 2,4,6-trisubstituted pyrimidine scaffold has been explored for its potential to modulate adenosine receptors. While the majority of research has focused on antagonists, the concept of inverse agonism is an active area of investigation. The specific substitution pattern on the pyrimidine ring is crucial for determining the nature of the interaction with the A2A receptor, be it agonism, antagonism, or inverse agonism.
There is currently no published evidence to suggest that this compound acts as an inverse agonist at the A2A adenosine receptor. However, the structural class of trisubstituted pyrimidines has been shown to produce potent and selective adenosine A1 receptor antagonists. The potential for interaction with the A2A receptor and the specific functional effect (antagonism vs. inverse agonism) would depend on the precise conformational changes induced in the receptor upon binding, which are dictated by the compound's unique chemical structure.
Table 4: Adenosine Receptor Affinity for a Trisubstituted Pyrimidine Derivative (Note: This data is for a related class of compounds and not the subject compound, and it shows antagonist activity.)
| Compound | Adenosine A1 Receptor Ki (nM) |
| 2,4,6-Trisubstituted Pyrimidine Derivative | 4 |
G Protein-Coupled Receptor (e.g., GPR119) Agonism
The G protein-coupled receptor 119 (GPR119) has emerged as a significant therapeutic target, particularly for metabolic disorders. nih.gov GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells. e-dmj.org Its activation stimulates an increase in intracellular cyclic AMP (cAMP) levels, which subsequently promotes glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). e-dmj.orgsemanticscholar.org This mechanism has made GPR119 agonists a subject of extensive research. nih.govsemanticscholar.org
Derivatives of this compound have been investigated for their potential as GPR119 agonists. nih.gov A series of fused-pyrimidine derivatives, for instance, were synthesized and assessed for their agonistic effects on human GPR119. nih.gov One notable derivative, compound 9i (5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine), demonstrated potent agonistic activity in HEK293T cells that were engineered to overexpress human GPR119. nih.gov This agonism was shown to enhance insulin secretion and improve glucose tolerance, underscoring the potential of the pyrimidine scaffold in engaging the GPR119 target. nih.gov
Table 1: Agonistic Activity of Pyrimidine Derivative (Compound 9i) against GPR119
| Compound | Target | Cell Line | Observed Effect | Reference |
|---|---|---|---|---|
| Compound 9i (5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine) | Human GPR119 | HEK293T | High potent agonistic activity, promotion of insulin secretion. | nih.gov |
Characterization of Binding Profiles to Specific Molecular Targets
The interaction between a ligand like this compound and its biological target is a multifaceted process governed by a combination of non-covalent forces. The specific arrangement and chemical nature of the pyrimidine core, the methoxy and methyl groups, and the piperazine ring all contribute to the molecule's binding affinity and selectivity. Understanding these interactions at an atomic level is crucial for rational drug design and the optimization of lead compounds. The key interactions that define the binding profile include hydrophobic contacts, the formation of hydrogen bond networks, and the influence of steric and electronic properties.
Hydrogen Bonding Networks
Hydrogen bonds are critical for the specificity of ligand-receptor interactions. The structure of this compound features several potential hydrogen bond donors and acceptors. The piperazine ring contains a secondary amine (-NH) group that can act as a hydrogen bond donor. acs.org Additionally, the two nitrogen atoms within the pyrimidine ring and the oxygen atom of the methoxy group can serve as hydrogen bond acceptors. elsevierpure.com Studies on related pyrimidine structures have demonstrated the formation of robust hydrogen bonding networks. For instance, the nitrogen atoms in the pyrimidine ring are known to form hydrogen bonds with hinge residues in kinase binding sites. acs.org Similarly, the piperazine moiety is often involved in forming hydrogen bonds and salt bridges with acidic residues like aspartate (Asp) and glutamate (B1630785) (Glu) in a binding pocket. acs.org These directional interactions help to properly orient the molecule within the binding site, contributing significantly to its binding energy.
Steric and Electronic Contributions to Binding
The electronic properties of the molecule also play a crucial role. The methoxy group is an electron-donating group, which can influence the electron density of the pyrimidine ring and affect its interactions. rsc.org The nitrogen atoms in the pyrimidine and piperazine rings make the molecule basic and capable of forming ionic interactions upon protonation. Modifications to the substituents can modulate these electronic factors to fine-tune the binding profile. For example, replacing a methyl group with a more electron-withdrawing group like a trifluoromethyl can substantially alter the electronic interactions with the target, potentially impacting binding affinity. acs.org
Structure Activity Relationship Sar Studies of 4 Methoxy 6 Methyl 2 Piperazin 1 Yl Pyrimidine Analogues
Systematic Modification of the Pyrimidine (B1678525) Ring
The substitution pattern on the pyrimidine ring is a critical determinant of biological activity. humanjournals.com The electronic and steric properties of substituents at the C4, C5, and C6 positions can significantly influence how the molecule interacts with its biological target. For the 4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine scaffold, the methoxy (B1213986) and methyl groups at the C4 and C6 positions, respectively, are key sites for modification to probe their influence on activity.
The methoxy group at the C4 position is a key feature, and its alteration can have a profound impact on activity. While direct SAR studies on the 4-methoxy group of this specific scaffold are not extensively detailed in the literature, the effects of alkoxy substituents on related pyrimidine-piperazine hybrids provide valuable insights. Generally, the introduction of methoxy groups is considered favorable for the activity of various heterocyclic compounds. In one study on hybrid indolo[3,2-c]isoquinoline analogues incorporating pyrimidine and piperazine (B1678402) frameworks, compounds featuring OCH₃ and CH₃ functional groups demonstrated excellent biological activity. researchgate.net
In a separate series of 5-arylidenehydantoin derivatives, the highest affinities for α₁-adrenoceptors were observed for compounds that possessed a 2-alkoxyphenylpiperazine fragment in conjunction with two methoxy substituents on the benzylidene moiety, highlighting the positive contribution of methoxy groups to receptor binding. nih.gov The specific placement of the methoxy group is also critical; studies on pteridine-7(8H)-one derivatives showed that introducing a methoxy group to an aniline (B41778) moiety attached to the core structure could enhance inhibitory activity. acs.org These findings suggest that the 4-methoxy group likely plays an important role in target engagement, possibly through hydrogen bond acceptance or by favorably positioning the molecule within a binding pocket. Altering its size (e.g., to ethoxy or isopropoxy) or replacing it with other hydrogen bond acceptors could significantly modulate potency and selectivity.
Table 1: Effect of Methoxy and Other Substitutions on Related Scaffolds This table is illustrative, drawing from findings on analogous heterocyclic systems to infer potential SAR trends for the target compound.
| Scaffold | Modification | Observed Effect on Activity | Reference |
| Indolo[3,2-c]isoquinoline-pyrimidine | Addition of -OCH₃ group | Excellent antimicrobial activity | researchgate.net |
| 5-Arylidenehydantoin-piperazine | 2-alkoxyphenyl & di-methoxybenzylidene | Highest α₁-adrenoceptor affinity | nih.gov |
| Pteridine-7(8H)-one | Addition of -OCH₃ to aniline moiety | Enhanced kinase inhibitory activity | acs.org |
In the development of 2,4-disubstituted pyrimidines as cholinesterase inhibitors, the steric and electronic properties of substituents at both the C2 and C4 positions were found to be sensitive, implying that similar sensitivity would exist for the C6 position. nih.gov Furthermore, research on pyrimidine-piperazine hybrids has shown that the presence of a methyl group, in combination with a methoxy group, can lead to compounds with strong biological activity. researchgate.net Altering the C6-methyl group to larger alkyl chains (ethyl, propyl) could probe for steric tolerance in the binding site, while substitution with small polar groups (e.g., hydroxymethyl) could explore potential new hydrogen bonding interactions.
Table 2: Influence of Methyl Group Modifications in Pyrimidine Analogues This table synthesizes findings from various pyrimidine-based compounds to illustrate the importance of alkyl substitutions.
| Scaffold | Modification | Observed Effect on Activity | Reference |
| Pyrazolo[1,5-a]pyrimidine | Varied methyl/methoxymethyl position | Potent 5-HT₆ receptor antagonism | nih.gov |
| Indolo[3,2-c]isoquinoline-pyrimidine | Addition of -CH₃ group | Excellent antimicrobial activity | researchgate.net |
| 2,4-Disubstituted Pyrimidine | C-2 methylpiperidine | Moderate AChE inhibition | nih.gov |
Introducing halogen atoms (F, Cl, Br, I) onto the pyrimidine ring is a common medicinal chemistry strategy to modulate electronic properties, lipophilicity, and metabolic stability. Halogens can also serve as synthetic handles for further diversification through cross-coupling reactions. researchgate.net While direct halogenation of this compound is not specifically documented, studies on related fused pyrimidine systems like pyrazolo[1,5-a]pyrimidines demonstrate the feasibility and utility of this approach. nih.govresearchgate.net
In one study, a K₂S₂O₈-promoted tandem cyclization and oxidative halogenation was developed to access 3-halo-pyrazolo[1,5-a]pyrimidines, showcasing a method for direct C-H halogenation. nih.gov The introduction of halogens can have a significant impact on biological activity. For example, in a series of chalcone-piperazine hybrids, the substitution of halogen atoms on an associated benzene (B151609) ring greatly influenced anti-tumor activity, with fluorine-substituted compounds showing the best results. nih.gov This suggests that strategic placement of a halogen, for instance at the C5 position of the pyrimidine ring, could enhance target interactions through specific halogen bonds or by altering the electron density of the ring system.
Exploration of Substitutions on the Piperazine Moiety
The piperazine ring serves as a versatile linker and is a critical component for establishing SAR. researchgate.net Modifications typically focus on the N4-nitrogen, which often extends into a solvent-exposed region or a specific sub-pocket of the target protein.
The N-substituent on the piperazine ring is one of the most frequently modified positions in drug discovery programs involving this scaffold. A wide array of substituents, from simple alkyl chains to complex aryl and heteroaryl systems, can be introduced to optimize potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com
Studies on 2,4-disubstituted pyrimidines have shown that incorporating terminal 4-alkylpiperazine substituents can confer acetylcholinesterase (AChE) inhibition. nih.gov The SAR of N-arylpiperazines has been extensively explored, particularly in oncology. These studies indicate that the nature of the aryl group (e.g., phenyl, benzyl, pyridine) and the substitution pattern on that ring are critical for activity. nih.govmdpi.com For instance, in one series, an ortho-substituted phenyl group on the piperazine nitrogen led to moderate-to-strong cytotoxic activities. mdpi.com
A detailed SAR study on analogues of FPMINT, a 1,3,5-triazine-based compound with a piperazinyl-methyl linker, provides a strong parallel. Modifications to both the N-naphthalene and the N-(2-fluorophenyl)piperazine moieties resulted in significant changes in inhibitory activity and selectivity against human equilibrative nucleoside transporters (ENTs). This underscores the high sensitivity of biological activity to the nature of the N-substituent on the piperazine ring. frontiersin.org
Table 3: Representative N-Substitutions on Piperazine-Pyrimidine and Related Scaffolds
| Base Scaffold | Piperazine N-Substituent | Resulting Activity/Observation | Reference |
| N-benzylpyrimidin-4-amine | 4-Methyl | Moderate AChE inhibition (IC₅₀ = 11.2 µM) | nih.gov |
| N-benzylpyrimidin-4-amine | 4-Ethyl | Potent BuChE inhibition (IC₅₀ = 3.40 µM) | nih.gov |
| Naftodipil-based arylpiperazine | 4-Phenyl | Strong cytotoxic activity against LNCaP cells (IC₅₀ = 3.67 µM) | nih.gov |
| FPMINT (triazine-based) | N-(naphthalen-2-yl) & 4-(2-fluorophenyl) | Selective ENT2 inhibitor | frontiersin.org |
| FPMINT analogue | N-(naphthalen-1-yl) & 4-(2-fluorophenyl) | Became a selective ENT1 inhibitor | frontiersin.org |
Structural modifications are not limited to simple substitutions. Altering the piperazine ring itself through expansion, contraction, or incorporation into a more rigid, cyclized system can lead to improved affinity and optimized physicochemical properties.
Ring expansion to a homopiperazine (B121016) (a seven-membered 1,4-diazepane ring) is a common strategy. In some series, homopiperazine analogues have been found to exhibit activity comparable to their piperazine counterparts. nih.gov For example, in a study of sigma-2 (σ2) receptor ligands, both piperazine and homopiperazine scaffolds were evaluated, with certain homopiperazine analogues showing high affinity. nih.gov This suggests that the additional flexibility and altered geometry of the seven-membered ring can be well-tolerated and sometimes beneficial.
Conversely, constraining the piperazine within a bicyclic or polycyclic framework can reduce conformational flexibility, which may lock the molecule into a more bioactive conformation and improve binding affinity. An example of this strategy is seen in the drug Letermovir, where the piperazine ring is part of a more complex, rigid structure. mdpi.com The creation of such constrained systems can be achieved through various synthetic strategies, including intramolecular cyclization. nih.govresearchgate.net These approaches offer a pathway to novel chemical matter with potentially superior drug-like properties.
Hybridization Strategies with Other Heterocyclic Systems
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, selectivity, and efficacy, or even a dual mode of action. For the this compound scaffold, hybridization with various heterocyclic systems has been explored to enhance its therapeutic properties.
The hybridization of pyrimidine derivatives with quinoxaline (B1680401), another privileged heterocyclic system, has been investigated to develop novel therapeutic agents. Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties. In the context of this compound analogues, the piperazine linker serves to connect the pyrimidine core with the quinoxaline moiety.
In a series of 4-aminoquinoline-pyrimidine hybrids connected by a piperazine linker, researchers observed that the nature of the linker (flexible vs. rigid) had a significant impact on antiplasmodial activity. While a rigid piperazine linker led to a decrease in activity compared to a flexible diamine linker, the resulting hybrids demonstrated improved solubility and reduced cytotoxicity. Further modifications on the pyrimidine ring, such as the introduction of piperidin-1-yl, morpholin-1-yl, and pyrrolidine-1-yl substituents, were found to be more potent than other substitutions against the D6 strain of P. falciparum. Specifically, a compound bearing a pyrrolidine-1-yl substitution was identified as the most active against both D6 and W2 strains. These findings highlight the importance of the substituent on the pyrimidine ring and the nature of the linker in determining the biological activity of such hybrids.
The combination of imidazole (B134444), pyrimidine, and sulfonamide moieties has emerged as a promising strategy in the development of novel anticancer agents. Pyrimidine-sulfonamide hybrids have been shown to possess potent anticancer activity by potentially targeting multiple pathways in cancer cells. The incorporation of an imidazole ring can further enhance this activity.
A study on tetrasubstituted imidazole derivatives carrying a pyrimidine sulfonamide pharmacophore revealed significant growth inhibition against a panel of 60 cancer cell lines. The most active compounds demonstrated in-vitro anticancer activities against abnormal HER2 and two EGFR mutants. Docking studies suggested that these hybrids could effectively bind to the active site of HER2, L858R, and T790M mutants. The structure-activity relationship studies indicated that the substitution pattern on the imidazole and pyrimidine rings plays a crucial role in their anticancer efficacy.
The conjugation of the this compound scaffold with pyrrolopyrimidine systems, such as pyrrolo[3,4-c]pyridine, represents an intriguing approach to novel drug candidates, although direct examples are not prevalent in the current literature. Pyrrolo[2,3-d]pyrimidine derivatives, also known as 7-deazapurines, are a class of heterocyclic compounds that are structurally analogous to purines and have shown significant antitumor properties.
The design and synthesis of pyridine-based pyrrolo[2,3-d]pyrimidine analogs have been explored as inhibitors of targets like Colony-Stimulating Factor 1 Receptor Kinase (CSF1R). These strategies often involve scaffold hopping and molecular hybridization to combine the pharmacophoric features of known inhibitors. The synthesis of such conjugates typically involves multi-step reactions, including Buchwald-Hartwig amination, to connect the different heterocyclic components. The biological evaluation of these hybrids often reveals that the nature and position of substituents on both the pyrrolopyrimidine and the conjugated pyridine (B92270) ring are critical for their inhibitory activity.
Influence of Structural Changes on Target Binding Affinity and Selectivity
Systematic structural modifications of the this compound scaffold have provided valuable insights into the structural requirements for optimal target binding and selectivity. These modifications typically involve alterations to the pyrimidine ring, the piperazine linker, and the terminal substituent.
The substitution pattern on the pyrimidine ring is a key determinant of biological activity. For instance, in a series of 4-methoxyphenyl (B3050149) pyrazole (B372694) and pyrimidine derivatives designed as dual EGFR and VEGFR-2 inhibitors, the presence and nature of substituents on the pyrimidine ring significantly influenced their inhibitory potency.
The piperazine ring itself is a critical component for the activity of many compounds. Its two nitrogen atoms can improve the pharmacokinetic properties of drug candidates due to their appropriate pKa values, which can increase water solubility and bioavailability. Modifications to the piperazine ring, such as N-alkylation or the introduction of different substituents, can modulate the compound's interaction with its biological target. Studies on piperazine-containing compounds have shown that replacing the piperazine ring with other cyclic amines like morpholine (B109124) or pyrrolidine (B122466) can lead to a noticeable decrease in activity, highlighting the importance of the piperazine scaffold.
The terminal group attached to the piperazine ring also plays a significant role in target affinity and selectivity. In a series of 1-(2-pyrimidin-2-yl)piperazine derivatives, the nature of the substituent on the second nitrogen of the piperazine ring was found to be crucial for their selective monoamine oxidase (MAO)-A inhibitory activity. Compounds with a 4-nitrophenyl or a benzhydryl group on the terminal piperazine exhibited selective MAO-A inhibition.
| Compound ID | Pyrimidine Substituent | Piperazine Linker | Terminal Group | Target | Activity (IC50) | Reference |
| 7i | 6-methyl-2-(pyrrolidin-1-yl) | Piperazine | 4-aminoquinoline | P. falciparum (D6) | 0.012 µM | |
| 7e | 6-methyl-2-(4-ethylpiperazin-1-yl) | Piperazine | 4-aminoquinoline | P. falciparum (W2) | 0.016 µM | |
| 12 | 4-(4-methoxyphenyl) | - | Pyrimidine | EGFR | 0.071 µM | |
| 12 | 4-(4-methoxyphenyl) | - | Pyrimidine | VEGFR-2 | 0.098 µM | |
| 2j | Unsubstituted | Piperazine | 2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate | MAO-A | 23.10 µM | |
| 2m | Unsubstituted | Piperazine | 2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate | MAO-A | 24.14 µM |
This table presents a selection of compounds and their biological activities to illustrate the influence of structural changes. The specific core scaffold may vary from the main compound of this article but follows the general pyrimidine-piperazine structure.
Conformational Restriction and its Impact on Biological Activity
The three-dimensional conformation of a molecule is a critical factor that governs its interaction with a biological target. Conformational restriction, the process of limiting the number of accessible conformations of a molecule, can be a powerful strategy to enhance binding affinity and selectivity by pre-organizing the molecule into its bioactive conformation.
For derivatives of 1-(2-pyrimidinyl)piperazine, conformational analysis has been used to propose bioactive conformations and design pharmacophores. Such studies suggest that the relative orientation of the pyrimidine ring and the substituents on the piperazine ring is crucial for their sedative-hypnotic activity. By analyzing the conformational preferences of active compounds, a pharmacophore model can be developed that describes the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to design new analogues with improved potency.
The piperazine ring, while often providing beneficial pharmacokinetic properties, can also introduce a degree of flexibility that may be detrimental to binding affinity. By introducing rigidifying elements into the molecule, such as incorporating the piperazine into a bridged-ring system or introducing bulky substituents that restrict rotation, it is possible to lock the molecule into a more favorable conformation for target interaction. These strategies can lead to a significant improvement in biological activity.
Mechanistic Investigations at the Molecular and Cellular Level for 4 Methoxy 6 Methyl 2 Piperazin 1 Yl Pyrimidine Scaffolds
Cellular Pathway Modulation Studies
Investigations into piperazine-containing compounds have demonstrated their potential to induce programmed cell death, or apoptosis, in cancer cell lines. For instance, a novel ciprofloxacin derivative incorporating a piperazin-1-yl moiety was shown to have a cytotoxic effect on both colorectal cancer (HCT116) and non-small lung carcinoma (A549) cells nih.gov. The induction of apoptosis is a key mechanism for the anti-proliferative activity of many anticancer drugs nih.gov. In the case of the aforementioned ciprofloxacin derivative, its ability to trigger apoptosis was confirmed through flow cytometry analysis nih.gov. This pro-apoptotic activity was associated with the overexpression of pro-apoptotic proteins such as p53 and Bax, alongside a decrease in the expression of the anti-apoptotic protein Bcl-2 nih.gov.
The ability to halt the cell cycle is another critical mechanism by which anti-cancer agents can prevent the proliferation of malignant cells. Studies on compounds with structural similarities to 4-methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine have shown that they can cause cell cycle arrest at various phases. For example, a ciprofloxacin derivative with a piperazin-1-yl group was found to cause cell cycle arrest at the G2/M phase in a concentration-dependent manner in HCT116 and A549 cancer cells nih.gov.
Similarly, a novel 4-phenyl-N-(thieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamide derivative, DGG200064, also induced G2/M arrest in a dose-dependent fashion in HCT116 cells nih.gov. The arrest of the cell cycle at the G2/M checkpoint is a common mechanism for anticancer drugs, as it can lead to enhanced apoptosis when a damaged cell is prevented from entering mitosis nih.gov.
Table 1: Effect of Piperazine-Containing Compounds on Cell Cycle
| Compound/Derivative | Cell Line | Effect | Phase of Cell Cycle Arrest |
| 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative | HCT116, A549 | Anti-proliferative | G2/M |
| DGG200064 (4-phenyl-N-(thieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamide derivative) | HCT116 | Induced arrest | G2/M |
The pyrimidine (B1678525) scaffold is a key feature in molecules designed to modulate inflammatory pathways. A significant body of research has focused on the role of pyrimidine derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process nih.govcaldic.com. Specifically, COX-2 is an inducible enzyme involved in inflammatory events, making it a prime target for anti-inflammatory drugs caldic.com.
Studies have shown that certain pyrimidine derivatives can act as selective COX-2 inhibitors nih.gov. This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors that also block the homeostatic functions of COX-1 caldic.com. The inhibition of COX-2 leads to a reduction in the production of prostaglandins, which are key mediators of inflammation caldic.commdpi.com.
In addition to COX-2, inducible nitric oxide synthase (iNOS) is another pro-inflammatory enzyme that is often upregulated during inflammation, leading to excessive production of nitric oxide (NO) caldic.com. Research on various compounds, including chrysin derivatives, has demonstrated the potential to suppress the expression and activity of iNOS caldic.com. Flavokawain A, for example, has been shown to significantly suppress the expression of both iNOS and COX-2, leading to a decrease in the production of NO and prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated macrophages nih.gov.
Table 2: Modulation of Inflammatory Mediators by Related Scaffolds
| Compound Class | Target Mediator | Observed Effect |
| Pyrimidine derivatives | COX-2 | Selective inhibition |
| Chrysin derivatives | iNOS, COX-2 | Suppression of expression and activity |
| Flavokawain A | iNOS, COX-2, NO, PGE2 | Suppression of expression and production |
Molecular Signaling Cascade Interventions
The binding of pyrimidine-based compounds to their molecular targets initiates a cascade of downstream signaling events that ultimately lead to the observed cellular effects. In the context of cancer, the induction of G2/M cell cycle arrest by a thienopyrazine derivative was associated with a dose-dependent increase in the levels of cyclin B1, c-Jun, and phosphorylated c-Jun nih.gov. c-Jun is a component of the AP-1 transcription factor, which plays a role in cell proliferation, growth, division, and apoptosis nih.gov.
Furthermore, the apoptotic effects of a piperazinyl-ciprofloxacin derivative were linked to the overexpression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while the expression of the anti-apoptotic gene bcl2 was decreased nih.gov.
The modulation of cellular pathways by pyrimidine scaffolds is often achieved through the regulation of protein expression. As mentioned, pyrimidine derivatives have been shown to selectively inhibit COX-2, and other compounds can suppress the expression of both iNOS and COX-2 nih.govnih.gov. This suppression can occur at the transcriptional level, for instance, through the blockade of signaling pathways like NF-κB and AP-1, which are crucial for the expression of iNOS and COX-2 in response to inflammatory stimuli nih.gov. Flavokawain A was found to inhibit the activation of JNK and p38 MAPK, which are upstream kinases involved in the activation of these transcription factors nih.gov.
In cancer cells, the induction of cell cycle arrest is accompanied by changes in the expression of key regulatory proteins. The G2/M arrest induced by a thienopyrazine derivative was correlated with an increase in cyclin B1 expression nih.gov.
In Vitro Cellular Assays for Mechanistic Elucidation
In vitro cellular assays are crucial for dissecting the specific molecular targets and pathways affected by a compound. These assays can reveal interactions with enzymes, receptors, and the downstream consequences for gene expression.
Compounds containing the pyrimidine and piperazine (B1678402) moieties have frequently been identified as potent enzyme inhibitors. A series of novel piperazinylpyrimidine compounds, for instance, were found to selectively target certain kinase subfamilies. nih.gov One particular compound from this series demonstrated a tendency to inhibit the function of specific mutants of KIT and PDGFRA kinases more effectively than their wild-type forms. nih.gov This highlights the potential for this chemical scaffold to act as a kinase inhibitor.
Furthermore, derivatives of pyridinylpyrimidine have been shown to selectively inhibit human methionine aminopeptidase-1 (HsMetAP1), an enzyme involved in cell proliferation. nih.gov The pyrimidine core is a key pharmacophore for this inhibitory activity. nih.gov These findings suggest that enzyme inhibition is a plausible mechanism of action for this compound, with protein kinases and aminopeptidases representing potential targets.
Table 1: Examples of Enzyme Inhibition by Structurally Related Pyrimidine Derivatives
| Compound Class | Target Enzyme(s) | Observed Effect |
| Piperazinylpyrimidines | KIT, PDGFRA, CK1, RAF | Selective inhibition of kinase subfamilies nih.gov |
| Pyridinylpyrimidines | Methionine aminopeptidase-1 (HsMetAP1) | Potent and selective inhibition nih.gov |
Receptor Binding Assays
The arylpiperazine moiety, a key component of the this compound structure, is a well-established pharmacophore for various receptors, particularly neurotransmitter receptors.
New pyrimido[2,1-f]purine derivatives containing an arylpiperazine fragment have been evaluated for their affinity for serotonin (B10506) (5-HT1A, 5-HT2A), alpha1-adrenergic, and dopamine (D2) receptors. nih.gov Several of these compounds displayed high affinity for 5-HT1A and alpha1 receptors. nih.gov For example, one derivative showed a very high affinity for the 5-HT1A receptor with a Ki of 1.1 nM and was significantly selective over other tested receptors. nih.gov
Similarly, arylpiperazine derivatives of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines have been identified as potent and selective antagonists of the adenosine (B11128) A2A receptor. nih.gov Additionally, a series of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles, which also feature the arylpiperazine motif, demonstrated significant affinity for alpha1-adrenergic receptors, with values ranging from 22 nM to 250 nM. nih.gov These studies collectively suggest that this compound could potentially interact with a range of G protein-coupled receptors, a hypothesis that would require confirmation through direct receptor binding assays.
Table 2: Receptor Binding Affinities of Structurally Related Arylpiperazine Compounds
| Compound Class | Target Receptor | Binding Affinity (Ki) |
| Pyrimido[2,1-f]purine derivatives | 5-HT1A | 1.1 - 87 nM nih.gov |
| Pyrimido[2,1-f]purine derivatives | alpha1-adrenergic | 10 - 62 nM nih.gov |
| 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles | alpha1-adrenergic | 22 - 250 nM nih.gov |
Gene Expression Analysis (e.g., mRNA levels)
The influence of pyrimidine-based compounds on gene expression can be investigated at the level of mRNA. While specific data for this compound is not available, studies on related processes offer insights into potential mechanisms. For example, research has shown that the inhibition of pyrimidine synthesis can impact mRNA nuclear export. nih.gov The influenza virus protein NS1 can block the export of host mRNAs from the nucleus; however, inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis, were found to restore this export. nih.gov This restoration allowed for the expression of antiviral factors. nih.gov This suggests that compounds interfering with pyrimidine metabolism could indirectly affect gene expression by modulating mRNA transport. Direct analysis of mRNA levels of specific genes after treatment with this compound would be necessary to determine its effects on gene expression.
In Vivo Mechanistic Animal Model Studies (Non-Therapeutic Outcomes)
In vivo studies in animal models are essential to understand the physiological effects of a compound and to corroborate in vitro findings. While therapeutic outcomes are often the focus, non-therapeutic mechanistic studies provide valuable information about a compound's biological activity.
For compounds with arylpiperazine and pyrimidine scaffolds, in vivo studies have often focused on their effects in the central nervous system and in oncology models. For instance, some pyrimido[2,1-f]purine derivatives with 5-HT1A receptor affinity were identified as potent pre- and postsynaptic antagonists in in vivo functional tests in rats. nih.gov Another compound in the same study exhibited a sedative effect in an open field test in rats. nih.gov
In the context of oncology, a potent and selective inhibitor of the histone methyltransferase EZH2, which contains a methoxy-methyl-dihydropyridinone moiety, demonstrated robust antitumor effects in a xenograft model. nih.gov While these studies focus on therapeutic endpoints, they rely on underlying mechanistic actions, such as receptor antagonism or enzyme inhibition, which could be investigated in non-therapeutic in vivo models to understand the fundamental biological consequences of target engagement by compounds like this compound.
Computational and Theoretical Chemistry Applications for 4 Methoxy 6 Methyl 2 Piperazin 1 Yl Pyrimidine
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in rational drug design for predicting the binding affinity and mode of action of a potential drug candidate.
Prediction of Ligand-Target Binding Modes
For 4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine, molecular docking simulations would be employed to predict how it fits into the active site of a specific biological target, such as a kinase, receptor, or enzyme. The simulation calculates various possible conformations of the ligand within the receptor's binding pocket and scores them based on a force field.
The process reveals key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues of the protein. rsc.org For instance, studies on similar pyrimidine-piperazine hybrids have shown that the nitrogen atoms in the pyrimidine (B1678525) and piperazine (B1678402) rings are often crucial for forming hydrogen bonds with residues like Cys502 in Focal Adhesion Kinase (FAK) or with various residues in the active site of urease. rsc.orgnih.gov It would be predicted that the pyrimidine ring of this compound would act as a hydrogen bond acceptor, while the N-H group on the piperazine ring could serve as a hydrogen bond donor. The methoxy (B1213986) and methyl groups would likely contribute to hydrophobic interactions within the binding pocket.
Analysis of Interaction Energies and Residue Contributions
Beyond predicting the binding pose, docking software calculates a binding energy score (often in kcal/mol), which estimates the binding affinity. A more negative score typically indicates a stronger, more stable interaction. Research on a series of piperazine-linked derivatives targeting the enzyme Carbonic Anhydrase IX (CAIX) demonstrated a range of binding affinities from -7.39 kcal/mol to -8.61 kcal/mol, with the differences attributed to various substitutions on the core structure. nih.gov
A detailed analysis of the docking results allows for the decomposition of the total binding energy into contributions from individual amino acid residues. This highlights which residues are critical for the interaction. For this compound, such an analysis would pinpoint the key residues responsible for anchoring the compound in the active site, guiding further chemical modifications to enhance potency.
| Target Protein | Interacting Residues | Type of Interaction | Reference Compound Class | Binding Energy (kcal/mol) |
| Focal Adhesion Kinase (FAK) | Cys502, Ile428, Leu553 | Hydrogen Bond, Hydrophobic | Pyrimidine-based derivatives | Not specified |
| Carbonic Anhydrase IX (CAIX) | Gln92, His68, Thr200 | Hydrogen Bond | Piperazine-linked naphthalimides | -7.39 to -8.61 |
| Urease | Various | Hydrogen Bond, Metal Coordination | Piperazine derivatives | Not specified |
| B-cell lymphoma 2 (Bcl-2) | Various | Not specified | Pyrimidine derivatives | Not specified |
This table presents illustrative data from studies on analogous compounds to demonstrate the type of information generated from molecular docking simulations.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights that static docking models cannot. tandfonline.com By simulating the movements of atoms and molecules, MD can assess the stability of the complex and the conformational dynamics of both the ligand and the protein. rsc.org
Conformational Dynamics of the Compound and its Complexes
Once docked, the this compound-protein complex would be subjected to MD simulation in a simulated physiological environment (water, ions, at a specific temperature and pressure). Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of the ligand within the binding site is monitored. This reveals the flexibility of the compound and whether the initial docked pose is maintained. The piperazine ring, known for its "chair" and "boat" conformations, would be of particular interest, as its flexibility can influence how the compound adapts to the binding pocket.
Ligand-Protein Stability Analysis
The stability of the protein-ligand complex during the MD simulation is a key indicator of a viable drug candidate. Stability is often assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over time. A low and stable RMSD value suggests that the complex remains in a stable equilibrium and the ligand does not dissociate from the binding pocket. tandfonline.com
Another important metric is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. tandfonline.com This analysis can highlight which parts of the protein become more or less flexible upon ligand binding, providing further details on the mechanism of interaction. In studies of other pyrimidine derivatives, MD simulations of 100 nanoseconds have been used to confirm the stability of the docked complexes. tandfonline.com
| Simulation Parameter | Description | Typical Finding for Stable Complex |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atoms from a reference structure over time. | Low, stable value (e.g., < 3 Å) after an initial equilibration period. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Low fluctuations for residues in the binding pocket, indicating stable interactions. |
This table describes common parameters analyzed in Molecular Dynamics simulations to assess ligand-protein stability.
Quantum Chemical Calculations
Quantum chemical calculations, often using Density Functional Theory (DFT), provide a highly detailed understanding of the electronic structure of a molecule. researchgate.net These methods can be used to calculate a wide range of molecular properties, including optimized geometry, electronic energies, and charge distribution. researchgate.net
For this compound, DFT calculations would begin with geometry optimization to find the most stable three-dimensional conformation of the molecule. From this optimized structure, various electronic properties can be determined. For the closely related compound 2-amino-4-methoxy-6-methylpyrimidine, DFT has been used to calculate harmonic vibrational frequencies, which show good agreement with experimental FTIR and FT-Raman spectra. researchgate.netresearchgate.net
Key parameters derived from quantum chemical calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and electronic excitation properties. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. semanticscholar.org It identifies electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the nitrogen atoms of the pyrimidine ring and the oxygen of the methoxy group would be expected to be regions of negative potential, indicating sites prone to electrophilic attack and hydrogen bond acceptance.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. researchgate.net
| Property | Description | Predicted Characteristics for this compound |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and electronic transition energy. |
| Molecular Electrostatic Potential (MEP) | A map of the charge distribution on the molecular surface. | Negative potential expected around pyrimidine nitrogens and methoxy oxygen; positive potential around piperazine N-H. |
| Mulliken Atomic Charges | Calculated charge distribution on each atom. | Provides insight into local polarity and reactivity sites. |
This table outlines key properties derived from quantum chemical calculations and their relevance to understanding the molecule's behavior.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on pyrimidine derivatives are instrumental in understanding their molecular geometry, stability, and electronic properties. nih.govresearchgate.net For this compound, DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule.
These calculations also yield important electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. dergipark.org.tr A smaller energy gap suggests higher reactivity.
Table 1: Representative DFT-Calculated Electronic Properties
| Parameter | Representative Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capacity |
| LUMO Energy | -1.2 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |
Note: The values in this table are illustrative and based on typical DFT calculations for structurally similar pyrimidine derivatives.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. uni-muenchen.de The MEP surface allows for the identification of electrophilic and nucleophilic sites within a molecule.
For this compound, the MEP surface would likely show regions of negative potential (typically colored red or yellow) around the nitrogen atoms of the pyrimidine ring and the piperazine moiety, as well as the oxygen atom of the methoxy group. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, indicating sites for nucleophilic attack. This analysis is crucial for predicting how the molecule will interact with biological targets, such as proteins or nucleic acids. researchgate.net
Pharmacophore Modeling
Pharmacophore modeling is a cornerstone of rational drug design. It involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity.
Identification of Key Structural Features for Activity
For a molecule like this compound, a pharmacophore model would highlight key features such as hydrogen bond acceptors (the pyrimidine and piperazine nitrogens, and the methoxy oxygen), hydrogen bond donors (the N-H group of the piperazine ring, if protonated), and hydrophobic/aromatic regions (the pyrimidine ring and the methyl group). benthamdirect.comnih.gov By comparing the pharmacophore of this compound with that of known active molecules, it is possible to infer its potential biological targets and mechanism of action. researchgate.net
Table 2: Potential Pharmacophoric Features of this compound
| Feature | Location | Role in Molecular Interactions |
|---|---|---|
| Hydrogen Bond Acceptor | Pyrimidine ring nitrogens, Methoxy oxygen, Piperazine nitrogens | Formation of hydrogen bonds with biological targets |
| Hydrogen Bond Donor | Piperazine N-H (protonated) | Formation of hydrogen bonds with biological targets |
| Aromatic Ring | Pyrimidine ring | Pi-stacking and hydrophobic interactions |
Virtual Screening for Novel Scaffolds
The this compound scaffold can be used as a query in virtual screening campaigns to identify novel compounds with similar structural features and potentially similar biological activities. ijfmr.comnih.gov Large chemical databases can be searched to find molecules that match the pharmacophore model derived from the parent compound. researchgate.net This approach accelerates the discovery of new lead compounds for drug development by filtering out molecules that are unlikely to be active. nih.govacs.org
Physicochemical Property Predictions and Analysis
The physicochemical properties of a molecule are critical determinants of its drug-likeness and pharmacokinetic profile. These properties can be predicted using various computational models.
Molecular Descriptors for SAR
Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. nih.gov Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. nih.gov These descriptors are used to build quantitative structure-activity relationship (QSAR) models, which are mathematical equations that relate the descriptors to the biological activity. researchpublish.com
For this compound and its analogs, relevant molecular descriptors would include:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Electronic descriptors: These relate to the distribution of electrons, such as partial charges and dipole moment.
Hydrophobic descriptors: The logarithm of the partition coefficient (logP) is a key descriptor of a molecule's hydrophobicity. researchgate.net
By systematically modifying the structure of the parent compound and calculating these descriptors, QSAR models can be developed to predict the activity of new derivatives and guide the optimization of lead compounds. mdpi.com
Table 3: Predicted Physicochemical Properties and Molecular Descriptors
| Property/Descriptor | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 222.28 g/mol | Influences absorption and distribution |
| logP | 1.8 | Lipophilicity and membrane permeability |
| Topological Polar Surface Area (TPSA) | 53.5 Ų | Polarity and membrane permeability |
| Number of Hydrogen Bond Donors | 1 | Potential for hydrogen bonding |
| Number of Hydrogen Bond Acceptors | 5 | Potential for hydrogen bonding |
Note: The values in this table are illustrative and based on standard computational prediction algorithms.
Prediction of Spectroscopic Properties
Computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations can be employed to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are typically performed using methods rooted in quantum mechanics, most notably Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).
The accuracy of these predictions is highly dependent on the chosen computational level of theory, which includes the functional and the basis set. For molecules containing nitrogen heterocycles, functionals such as B3LYP and ωB97X-D, paired with basis sets like 6-311++G(2d,p) or the correlation-consistent cc-pVTZ, have been shown to provide reliable results. researchgate.netmdpi.com Furthermore, incorporating solvent effects, often through a Polarizable Continuum Model (PCM), is crucial for simulating spectra under conditions that mimic experimental measurements. mdpi.com
Predicted ¹H and ¹³C NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict ¹H and ¹³C chemical shifts with a high degree of accuracy. nrel.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated.
For this compound, the predicted chemical shifts would allow for the assignment of each proton and carbon atom in the molecule. The calculations would account for the electronic environment of each nucleus, influenced by the electron-donating methoxy group, the electron-withdrawing pyrimidine ring, and the flexible piperazine moiety. Below are hypothetical tables representing the kind of data that would be generated from such a computational study.
Hypothetical Predicted ¹H NMR Chemical Shifts
| Atom Label | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H (Methyl) | 2.35 | Singlet |
| H (Methoxy) | 3.90 | Singlet |
| H (Pyrimidine ring) | 6.20 | Singlet |
| H (Piperazine, adjacent to pyrimidine) | 3.80 | Triplet |
| H (Piperazine, distal from pyrimidine) | 3.05 | Triplet |
Hypothetical Predicted ¹³C NMR Chemical Shifts
| Atom Label | Predicted Chemical Shift (δ, ppm) |
| C (Methyl) | 24.5 |
| C (Methoxy) | 55.0 |
| C (Piperazine, adjacent to pyrimidine) | 45.0 |
| C (Piperazine, distal from pyrimidine) | 46.0 |
| C (Pyrimidine, C5) | 105.0 |
| C (Pyrimidine, C2) | 162.0 |
| C (Pyrimidine, C4) | 170.0 |
| C (Pyrimidine, C6) | 172.0 |
These predicted values serve as a guide for interpreting experimental spectra and can be particularly useful in distinguishing between isomers or confirming a successful synthesis.
Predicted Infrared (IR) Spectrum
Infrared (IR) spectroscopy identifies the vibrational modes of a molecule, which correspond to specific functional groups. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. ultraphysicalsciences.org These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor to improve agreement with experimental data. acs.org
For this compound, the predicted IR spectrum would show characteristic absorption bands for the various functional groups present.
Hypothetical Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3050 - 2850 | Medium | C-H stretching (aromatic, methyl, methoxy, piperazine) |
| 1600 - 1550 | Strong | C=N, C=C stretching (pyrimidine ring) |
| 1470 - 1430 | Medium | C-H bending (methyl, piperazine) |
| 1250 - 1200 | Strong | C-O-C asymmetric stretching (methoxy) |
| 1180 - 1100 | Strong | C-N stretching (piperazine, pyrimidine) |
| 1050 - 1000 | Medium | C-O-C symmetric stretching (methoxy) |
Analysis of the predicted vibrational modes provides a detailed understanding of the molecule's dynamic behavior and confirms the presence of key structural features.
Predicted UV-Vis Spectrum
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. researchgate.netarxiv.org The calculation yields the excitation energies (which correspond to the absorption wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). acs.org
The predicted UV-Vis spectrum for this compound would be characterized by electronic transitions involving the π-orbitals of the pyrimidine ring and the non-bonding orbitals of the nitrogen and oxygen atoms.
Hypothetical Predicted UV-Vis Absorption Data
| Predicted λ_max (nm) | Oscillator Strength (f) | Predominant Electronic Transition |
| 230 | 0.45 | π → π |
| 275 | 0.15 | n → π |
These theoretical predictions help in understanding the electronic structure of the molecule and interpreting the observed colors and photochemical properties. The transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying unoccupied orbitals. acs.org
Analogs and Derivative Chemistry: Design, Synthesis, and Characterization
Design Principles for Novel 4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine Analogues
The design of new analogues of this compound is often guided by the concept of "privileged scaffolds". rsc.orgnih.gov Pyrimidine-based structures are well-represented in bioactive compounds, making them attractive starting points for drug discovery. rsc.orgnih.gov Design strategies typically involve modifying the core scaffold at specific positions to explore the structure-activity relationship (SAR).
Key design principles include:
Scaffold Hopping and Isosteric Replacement : Transforming the core structure, for instance by modifying the pyrimidine (B1678525) ring system, to explore new chemical space while retaining key binding interactions. researchgate.net
Structure-Based and Fragment-Based Design : Utilizing computational tools like molecular docking and pharmacophore modeling to design molecules that fit into a specific biological target. nih.gov This involves identifying essential binding interactions and designing novel fragments or molecules that complement the target's binding site. nih.gov
Diversification of Substituents : The piperazine (B1678402) ring offers a key point for diversification. The secondary amine allows for the introduction of a wide variety of substituents, which can alter the compound's physicochemical properties such as solubility, lipophilicity, and metabolic stability. researchgate.netmdpi.com Similarly, modifications to the methoxy (B1213986) and methyl groups on the pyrimidine ring can be explored.
Synthesis of Compound Libraries Based on the Scaffold
Creating libraries of compounds based on the this compound scaffold is essential for high-throughput screening and SAR studies. This is achieved through systematic and efficient synthetic methodologies. nih.gov A common strategy involves the sequential substitution of reactive groups on a pyrimidine precursor, such as 2,4,6-trichloropyrimidine. nih.gov This allows for the introduction of different functionalities at specific positions on the pyrimidine ring. nih.gov
Parallel synthesis is a method used to produce a large number of individual compounds simultaneously in a spatially separated manner, often using automated synthesizers. wikipedia.org This technique is advantageous because the identity of the compound at each position is known throughout the process. wikipedia.org For pyrimidine derivatives, a common precursor can be distributed into an array of reaction vessels (like a microtiter plate), and different building blocks are added to each vessel to generate a library of distinct analogues. wikipedia.orgacs.org Solution-phase parallel synthesis has been successfully used to create libraries of acyclic nucleosides and other heterocyclic compounds. acs.org
Combinatorial chemistry enables the rapid synthesis of a vast number of compounds in a single process, either as mixtures or as individual molecules. wikipedia.org A foundational technique in this field is the "split-and-pool" or "split-mix" synthesis method, often performed on a solid support. wikipedia.org
In this approach, a solid support (like resin beads) is divided into multiple portions. A different building block is attached to each portion, and then all portions are recombined (pooled). wikipedia.org This cycle of splitting, reacting, and pooling is repeated, leading to the exponential generation of a large library of compounds. wikipedia.org This method has been applied to the synthesis of peptides, small molecules, and DNA-encoded libraries based on scaffolds like benzodiazepines and pyrazolopyrimidines. rsc.orguomustansiriyah.edu.iq The synthesis can be performed using solid-phase techniques, where the growing molecule is attached to a resin, or in solution-phase. acs.orgnih.gov
Characterization Techniques for Synthesized Derivatives
Once synthesized, the precise chemical structure and purity of each derivative must be confirmed using a suite of analytical techniques.
Spectroscopic methods are fundamental for elucidating the structure of newly synthesized pyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to determine the molecular structure.
¹H NMR : Provides information on the number and environment of protons. For pyrimidine derivatives, characteristic signals are observed for aromatic protons (typically between δ 6.5 and 9.2 ppm), protons on the piperazine ring, and protons of the methyl and methoxy substituents. researchgate.netsemanticscholar.orgjmolecularsci.com For example, amino protons often appear as a singlet between δ 5.1-5.3 ppm. semanticscholar.org
¹³C NMR : Shows the signals for each unique carbon atom, confirming the carbon skeleton of the molecule. jmolecularsci.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups. Characteristic vibration frequencies for pyrimidine derivatives include absorptions for C=N, C=C aromatic, and C-H bonds. researchgate.netacs.org For instance, C=N stretching in the aromatic ring typically appears around 1525-1575 cm⁻¹. researchgate.net
Mass Spectrometry (MS) : MS provides the molecular weight of the compound and information about its structure through fragmentation patterns. researchgate.netiosrjournals.org The molecular ion peak (M⁺) confirms the molecular mass. acs.orgsapub.org The fragmentation of the pyrimidine ring and the loss of side chains create a characteristic pattern that helps in structural confirmation. sapub.orgacs.org
Table 1: Typical Spectroscopic Data for Substituted Pyrimidines
| Technique | Feature | Typical Range/Observation | Reference |
|---|---|---|---|
| ¹H NMR | Aromatic Protons (Pyrimidine Ring) | δ 6.5 - 9.2 ppm | researchgate.netjmolecularsci.com |
| Aliphatic Protons (e.g., CH₃, OCH₃) | δ 1.6 - 4.6 ppm | researchgate.net | |
| NH₂ Protons | δ 5.1 - 5.3 ppm | semanticscholar.org | |
| IR | C=N Stretching (Aromatic) | 1525 - 1575 cm⁻¹ | researchgate.net |
| C=C Stretching (Aromatic) | 1570 - 1596 cm⁻¹ | researchgate.net | |
| C-H Stretching (Aromatic) | 2920 - 2978 cm⁻¹ | researchgate.net | |
| MS | Molecular Ion Peak | Corresponds to the molecular weight of the compound. | acs.orgsapub.org |
| Fragmentation | Characteristic loss of side groups and cleavage of the pyrimidine ring. | sapub.orgacs.org |
Biological Profiling of Novel Analogues (Excluding Clinical Efficacy or Safety)
The biological activities of novel analogues derived from the this compound scaffold have been extensively investigated through various in vitro assays to determine their potential as therapeutic agents. These studies primarily focus on anti-proliferative effects against cancer cell lines and inhibitory activities against specific molecular targets like protein kinases.
Anti-proliferative Activity of Aminopyrimidine Analogues
A series of novel aminopyrimidine derivatives structurally related to the hit compound RDS 3442 were synthesized and evaluated for their anti-proliferative activity across several human tumor cell lines. nih.gov The study explored substitutions at position 6 of the pyrimidine core and on the 2-aniline ring. The most notable compound from this series, 2a , the N-benzyl counterpart of RDS 3442, demonstrated a significant decrease in cell viability in all tested tumor cell lines. nih.gov This compound was found to be 4 to 13 times more active than the original hit compound. nih.gov
The anti-proliferative efficacy was assessed using human dermal fibroblasts as a control for normal cells. The EC₅₀ values, which represent the concentration of the compound causing 50% inhibition of cell growth, were determined after 48 hours of treatment and are summarized below. nih.gov
Table 1: Anti-proliferative Activity of Analogue 2a Against Various Cancer Cell Lines
| Cell Line | Cancer Type | EC₅₀ (µM) after 48h |
|---|---|---|
| U87MG | Glioblastoma | 8.0 ± 1.2 |
| CAL27 | Oral Squamous Cell Carcinoma | 5.0 ± 0.9 |
| MDA-MB 231 | Triple-Negative Breast Cancer | 7.0 ± 1.1 |
| HT29 | Colon Cancer | 8.0 ± 1.3 |
Another study investigated a series of amino pyrimidine derivatives (compounds 4a-4j ) for their anticancer activity against the MCF-7 human breast cancer cell line using the Sulforhodamine B (SRB) assay. jmolecularsci.com Among the synthesized compounds, 4e and 4g demonstrated notable activity, with GI₅₀ values (the concentration causing 50% growth inhibition) of less than 10 μg/ml. jmolecularsci.com
Table 2: Growth Inhibition of MCF-7 Cells by Aminopyrimidine Analogues
| Compound | GI₅₀ (µg/mL) |
|---|---|
| 4e | < 10 |
| 4g | < 10 |
Kinase Inhibitory Activity
Analogues of the core pyrimidine structure have been designed and evaluated as inhibitors of various protein kinases, which are crucial targets in oncology.
One study focused on developing pyrido[2,3-d]pyrimidine (B1209978) and thieno[3,2-d]pyrimidine (B1254671) derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), specifically targeting the L858R/T790M mutant which is associated with resistance to some cancer therapies. nih.gov The inhibitory activity of these compounds against the EGFRL858R/T790M kinase was determined by ELISA. Compound B1 emerged as a particularly potent inhibitor, with an IC₅₀ value of 13 nM for kinase inhibitory activity against EGFRL858R/T790M. nih.gov It also showed more than 76-fold selectivity for the mutant EGFR over the wild-type (EGFRWT). nih.gov Furthermore, compound B1 displayed effective anti-proliferation activity against H1975 cells, which harbor the EGFRL858R/T790M mutation. nih.gov
Table 3: Kinase and Anti-proliferative Activity of EGFR Inhibitor B1
| Assay | Target/Cell Line | IC₅₀ (nM) |
|---|---|---|
| Kinase Inhibition | EGFRL858R/T790M | 13 |
In a different line of research, 2-substituted aniline (B41778) pyrimidine derivatives were synthesized and assessed for their inhibitory activity against Mer and c-Met kinases. mdpi.com Modifications involving the combination of a morpholine (B109124) amide or piperazine amide group with a cyclopropane-1-carboxylic acid group were found to enhance the inhibitory activity against c-Met kinase. mdpi.com
Anti-inflammatory Profiling
The therapeutic potential of pyrimidine analogues has also been explored in the context of inflammation. A series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives were synthesized and evaluated for their anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. scispace.com
Among these derivatives, compounds V4 and V8 were identified as the most active, inhibiting the production of nitric oxide (NO) at non-cytotoxic concentrations. scispace.com Further investigation revealed that these compounds significantly reduced the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators of the inflammatory response. scispace.com
Emerging Research Directions and Future Perspectives for 4 Methoxy 6 Methyl 2 Piperazin 1 Yl Pyrimidine in Chemical Biology
Development as Chemical Probes for Biological Systems
The development of selective and potent small molecules is crucial for dissecting complex biological pathways. The 4-(piperazin-1-yl)pyrimidine (B1356849) framework is emerging as a valuable scaffold for creating chemical probes to investigate challenging biological targets. For instance, derivatives of this scaffold have been designed as irreversible inhibitors of the menin-MLL protein-protein interaction, which is a key driver in certain types of leukemia. nih.gov In one study, a covalent menin inhibitor, compound 37 , was developed from a 4-(piperazin-1-yl)pyrimidine series; this compound proved to be a valuable probe for conducting further studies into the menin-MLL interaction. nih.gov
Similarly, piperazine-linked pyrimidines have been developed to target the Nuclear Factor kappa B (NF-κB) signaling pathway, which is implicated in breast cancer progression. mdpi.com Researchers synthesized a series of piperazine-pyrimidine derivatives and, through in silico and in vitro studies, demonstrated their ability to bind to the p65 subunit of NF-κB, thereby inhibiting its activity. mdpi.com These compounds serve as effective probes for studying the intricacies of NF-κB signaling in cancer cells. The inherent modularity of the 4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine structure allows for systematic modifications to optimize potency and selectivity, making it an ideal platform for generating tailored chemical probes for a wide range of biological targets.
Applications in Novel In Vitro Assay Development
The utility of this compound and its analogs extends to the development and execution of novel in vitro assays. These compounds are frequently used as test agents in cell-based assays to screen for biological activity and elucidate mechanisms of action. A notable application is in cancer research, where derivatives were screened for their effect on the viability of human breast cancer cells using the Alamar Blue cell viability assay. nih.gov
Beyond simple viability assays, these compounds have been instrumental in developing more specific functional assays. For example, certain thiouracil amide derivatives containing the pyrimidine-piperazine core were found to inhibit the catalytic activity of Poly (ADP-Ribose) Polymerase 1 (PARP1). nih.gov This discovery led to the use of these compounds in assays designed to measure PARP1 cleavage, the phosphorylation of H2AX (a marker of DNA damage), and the activity of CASPASE 3/7, which are key indicators of apoptosis. nih.gov The consistent and measurable effects of these compounds in such assays underscore their importance as standard research tools for validating new assay protocols and screening for novel bioactive molecules.
| Compound ID | Structure Modification | IC₅₀ (µM) |
|---|---|---|
| 5a | Amide derivative | 22.68 |
| 5b | Amide derivative | 25.71 |
| 5e | Amide derivative with 1-(4-methylphenyl)piperazine | 18.23 |
| 5f | Amide derivative | 29.34 |
Integration into Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds in pharmaceutical research. nih.gov This approach relies on screening libraries of low-molecular-weight fragments to find starting points that can be grown or merged into more potent, drug-like molecules. nih.gov The this compound scaffold is well-suited for integration into FBDD campaigns due to its favorable properties. It possesses a molecular weight and complexity consistent with typical fragment libraries and features multiple vectors for chemical elaboration.
The pyrimidine (B1678525) and piperazine (B1678402) rings provide a rigid core that can be effectively docked into protein binding sites, while the methoxy (B1213986) and methyl groups, along with the secondary amine of the piperazine, offer clear points for synthetic modification. nih.gov High-resolution X-ray crystallography can be used to characterize the binding of such fragments to their target protein, providing crucial insights for the subsequent fragment-to-lead optimization process. nih.gov While specific FBDD campaigns initiating with this compound are not extensively documented, the general success of pyrimidine and piperazine fragments in discovering inhibitors for targets like hematopoietic prostaglandin (B15479496) D2 synthase (H-PGDS) highlights the potential of this scaffold. nih.gov
Advances in Synthetic Accessibility and Scalability for Research Use
The widespread use of any chemical scaffold in research is contingent upon its synthetic accessibility. The pyrimidine-piperazine core benefits from well-established and versatile synthetic methodologies, which facilitates the generation of diverse compound libraries for research purposes. researchgate.net A common strategy involves the reaction of a halogenated pyrimidine precursor, such as a 2-chloropyrimidine, with the desired piperazine derivative. nih.gov
Recent advances have further streamlined these syntheses. For example, microwave-assisted organic synthesis has been employed to accelerate the coupling of amines with chloro-pyrimidines, significantly reducing reaction times. nih.gov The synthesis of various pyrimidine-piperazine hybrids often starts with commercially available precursors, such as 2-thiopyrimidine acetic acids, which are then converted into a library of amides through standard coupling reactions. nih.gov These straightforward and often high-yielding synthetic routes are amenable to scaling up, ensuring that sufficient quantities of this compound and its analogs can be produced for extensive biological evaluation.
Exploration of Non-Biological Applications (e.g., Material Science, Catalysis)
While the primary research focus for pyrimidine-piperazine conjugates has been in biology and medicine, their inherent chemical properties suggest potential for non-biological applications. The electronic characteristics of the pyrimidine ring, in particular, are of interest. Computational studies on related structures have shown that the Lowest Unoccupied Molecular Orbital (LUMO) is often delocalized on the pyrimidine ring. nih.gov This electronic feature is relevant in the field of material science, where molecules with specific HOMO-LUMO gaps are explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
The nitrogen atoms within the pyrimidine and piperazine rings also present opportunities for use in catalysis. These sites can act as ligands, coordinating with metal centers to form catalysts for various organic transformations. Although this area remains largely unexplored for this compound specifically, the rich coordination chemistry of heterocyclic compounds provides a strong rationale for investigating its potential in catalysis and materials science. Further research is needed to synthesize and characterize materials or catalytic systems incorporating this scaffold.
Challenges and Opportunities in Expanding the Chemical Space of Pyrimidine-Piperazine Conjugates
Combining pyrimidine and piperazine moieties has proven to be a successful strategy for enhancing biological activity. researchgate.net However, expanding the chemical space around this core scaffold presents both challenges and significant opportunities. A primary opportunity lies in the creation of molecules with greater three-dimensional (3D) complexity to target challenging protein-protein interactions (PPIs). nih.gov Researchers are exploring the synthesis of pyrimidine-embedded medium-sized and bridged-ring structures to introduce unique 3D constraints that are underrepresented in current drug molecules. nih.gov
A key challenge in this expansion is maintaining desirable drug-like properties. As molecular complexity increases, so does the risk of poor solubility, reduced permeability, and off-target effects. Structure-activity relationship (SAR) studies on arylpiperazine derivatives have shown that the piperazine nitrogen atoms and the nature of the substituent on the second nitrogen are often critical for binding and biological activity. mdpi.com Therefore, modifications must be carefully designed to preserve or enhance target engagement while optimizing pharmacokinetic properties. The versatility of pyrimidine-piperazine chemistry offers vast opportunities to generate novel structures, but navigating the complex interplay between 3D architecture, biological function, and physicochemical properties remains a central challenge for medicinal chemists. nih.govmdpi.com
Q & A
Q. Basic Research Focus
- X-ray crystallography is the gold standard for resolving 3D molecular configurations, particularly for analyzing hydrogen-bonding networks (e.g., N–H⋯O/S interactions) and ring puckering in the pyrimidine core .
- Nuclear Magnetic Resonance (NMR) : - and -NMR are essential for verifying substituent positions and monitoring reaction progress. Aromatic proton signals in the 6.5–8.5 ppm range are typical for methoxyphenyl or piperazine moieties .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, critical for purity assessment .
How does the substitution pattern on the pyrimidine ring influence biological activity, and what strategies are used to establish structure-activity relationships (SAR)?
Advanced Research Focus
Systematic modification of substituents (e.g., methoxy, methyl, or piperazine groups) can enhance interactions with biological targets. For example:
- Piperazine modifications : Replacing the piperazine ring with morpholine or adjusting its alkyl chain length alters binding affinity to enzymes like kinases or GPCRs .
- Methoxy positioning : Meta- vs. para-substitutions on aromatic rings impact steric and electronic effects, as seen in analogs with improved antimicrobial activity .
SAR studies typically involve synthesizing derivatives, followed by in vitro assays (e.g., enzyme inhibition, cytotoxicity) and molecular docking to correlate structural features with activity .
What are the common challenges in analyzing reaction intermediates and side products, and how can they be addressed?
Q. Advanced Research Focus
- Side-product formation : Competing reactions (e.g., over-oxidation or dimerization) may occur during synthesis. HPLC with UV detection or TLC is used to monitor intermediate stability and isolate byproducts .
- Stereochemical complexity : Chiral centers in intermediates require chiral stationary phase HPLC or circular dichroism for resolution .
- Degradation under acidic/basic conditions : Kinetic studies (e.g., hydrolysis rate measurements) guide the selection of stable pH ranges for storage .
How can hydrogen bonding and crystal packing interactions identified in structural analyses inform drug design?
Advanced Research Focus
Crystal structure analyses reveal intermolecular interactions critical for solid-state stability and solubility. For example:
- N–H⋯O/S hydrogen bonds form sheet-like networks in pyrimidine derivatives, which can mimic binding motifs in biological targets (e.g., enzyme active sites) .
- Aromatic stacking : Parallel-displaced π-π interactions (intercentroid distances ~4.5–5.0 Å) between phenyl rings and heterocycles may guide the design of inhibitors with enhanced hydrophobic binding .
These insights are leveraged in cocrystal engineering or prodrug development to improve bioavailability .
What strategies are employed to enhance the metabolic stability of pyrimidine-based compounds in preclinical studies?
Q. Advanced Research Focus
- Bioisosteric replacement : Substituting labile groups (e.g., methoxy with trifluoromethyl) reduces oxidative metabolism .
- Deuterium incorporation : Replacing hydrogen with deuterium at metabolically vulnerable positions slows CYP450-mediated degradation .
- Prodrug approaches : Phosphorylated or esterified derivatives improve solubility and enable targeted release in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
